(E)-N-{[3-(2-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine
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Overview
Description
(E)-N-{[3-(2-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine is a complex organic compound featuring an imidazo[1,5-A]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{[3-(2-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,5-A]pyridine core, followed by the introduction of the 2-chlorophenyl group. The final step involves the formation of the hydroxylamine moiety through a condensation reaction with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{[3-(2-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-{[3-(2-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (E)-N-{[3-(2-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest.
Biological Activity
The compound (E)-N-{[3-(2-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine , with the molecular formula C14H10ClN3O, has garnered attention for its potential biological activities. This article aims to synthesize current research findings on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Weight : 271.70 g/mol
- IUPAC Name : (NZ)-N-[[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]hydroxylamine
- InChI Key : RBXNFLUPKHOAPN-SXGWCWSVSA-N
Research indicates that compounds similar to hydroxylamines often exhibit biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Hydroxylamines can act as inhibitors of certain enzymes, potentially affecting pathways involved in cancer proliferation.
- Interference with Cellular Signaling : The imidazo[1,5-a]pyridine structure may interact with signaling pathways relevant to cancer and inflammation.
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds. For instance, compounds with similar imidazo structures have shown significant inhibition of cancer cell lines, suggesting that this compound may exhibit comparable effects.
- Cell Proliferation Inhibition : Research shows that related hydroxylamine derivatives can inhibit cell proliferation in various cancer cell lines. For example, a study demonstrated that a hydroxymethyl derivative reduced the viability of human cancer cells significantly through topoisomerase II inhibition .
Mechanistic Insights
The mechanism by which these compounds exert their effects often involves:
- Topoisomerase Inhibition : Compounds targeting topoisomerases can lead to DNA damage and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some hydroxylamines are known to induce oxidative stress, contributing to their anticancer effects.
Case Studies
- In Vitro Studies : A study on similar compounds indicated that they inhibited the growth of SW480 and HCT116 colorectal cancer cells with IC50 values in the low micromolar range . This suggests that this compound may also possess potent inhibitory effects against these cell lines.
- Animal Models : In vivo studies on related compounds have shown promising results in reducing tumor growth in xenografted mice models. This highlights the potential for further exploration of this compound as a therapeutic agent .
Comparative Data Table
Compound Name | Molecular Formula | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Hydroxymethyl derivative | C14H10ClN3O | 2.0 | Topoisomerase II inhibition |
Benzamide derivative | C16H11ClN2O | 0.12 | β-Catenin pathway inhibition |
(E)-N-{...} | C14H10ClN3O | TBD | TBD |
Properties
Molecular Formula |
C14H10ClN3O |
---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
(NZ)-N-[[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C14H10ClN3O/c15-11-6-2-1-5-10(11)14-17-12(9-16-19)13-7-3-4-8-18(13)14/h1-9,19H/b16-9- |
InChI Key |
RBXNFLUPKHOAPN-SXGWCWSVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)/C=N\O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)C=NO)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.